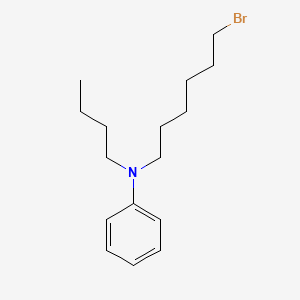
N-(6-Bromohexyl)-N-butylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Bromohexyl)-N-butylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromohexyl group attached to the nitrogen atom of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromohexyl)-N-butylaniline typically involves the alkylation of N-butylaniline with 6-bromohexyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient heating and mixing systems to ensure uniformity and high yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Bromohexyl)-N-butylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The aniline ring can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Various substituted aniline derivatives.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amino derivatives.
Applications De Recherche Scientifique
N-(6-Bromohexyl)-N-butylaniline has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(6-Bromohexyl)-N-butylaniline depends on its specific application. In organic synthesis, it acts as an alkylating agent, introducing the bromohexyl group into various substrates. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Bromohexyl)phthalimide
- 6-(Boc-amino)hexyl bromide
- N-(6-Bromohexyl)-N-methylaniline
Uniqueness
N-(6-Bromohexyl)-N-butylaniline is unique due to the presence of both a bromohexyl group and a butyl group attached to the aniline ring
Propriétés
Numéro CAS |
639523-36-7 |
|---|---|
Formule moléculaire |
C16H26BrN |
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
N-(6-bromohexyl)-N-butylaniline |
InChI |
InChI=1S/C16H26BrN/c1-2-3-14-18(15-10-5-4-9-13-17)16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
Clé InChI |
ZDWSUXGKKYZDRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCCCCBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


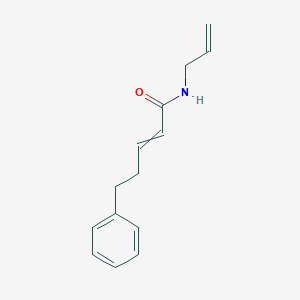
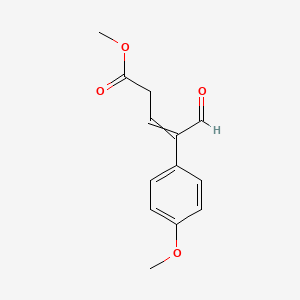
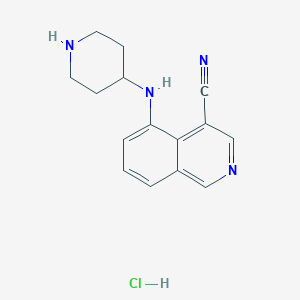
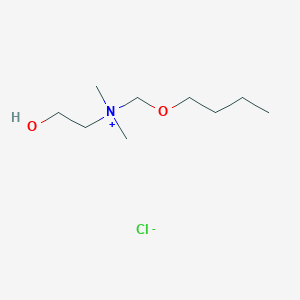
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
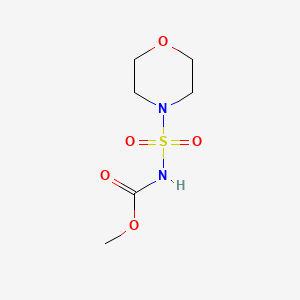

![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
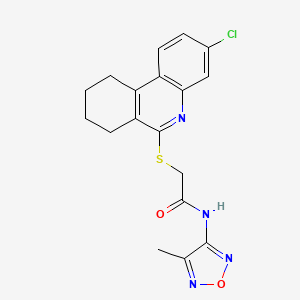
![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
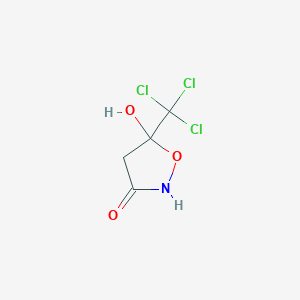
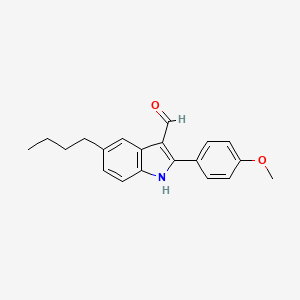
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
